8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.11 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group attached to the nitrogen atom of the spiro ring system. The spirocyclic framework is known for its rigidity and three-dimensional shape, making it an interesting scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the reaction of benzylamine with a suitable diol under acidic or basic conditions to form the spirocyclic structure. One common method involves the use of benzylamine and 1,2-diol in the presence of a strong acid catalyst, such as sulfuric acid, to promote the cyclization reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired spirocyclic product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted spirocyclic compounds .
Scientific Research Applications
8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Mechanism of Action
The mechanism of action of 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxa-8-azaspiro[3.4]octane: A related spirocyclic compound without the benzyl group, used in similar applications but with different chemical properties.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: Another spirocyclic compound with a Boc-protected amino group, used as a building block in organic synthesis.
Uniqueness
8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
IUPAC Name |
8-benzyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-4-11(5-3-1)8-13-6-7-15-12(13)9-14-10-12/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGYDONVZHYWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(N1CC3=CC=CC=C3)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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